

Application Notes and Protocols for Bevonescein in Head and Neck Surgery

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Compound of Interest

Compound Name: *Bevonescein*

Cat. No.: *B15553049*

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Introduction

Bevonescein (also known as ALM-488) is a novel, targeted fluorescent imaging agent designed to provide real-time intraoperative visualization of nerves during surgical procedures. It is a peptide-dye conjugate composed of a short-chain amino acid peptide that selectively binds to nerve tissue and a fluorescein moiety that emits a fluorescent signal upon excitation with a specific wavelength of light.[1][2][3][4] In head and neck surgery, where critical nerves are often in close proximity to the surgical field, iatrogenic nerve injury is a significant cause of morbidity.[5][6] **Bevonescein** aims to reduce the risk of such injuries by enhancing the visibility of nerves, allowing surgeons to identify and preserve them more effectively.[1][7][8]

These application notes provide a comprehensive overview of the optimal dose of **Bevonescein** for head and neck surgery, supported by data from preclinical and clinical studies. Detailed protocols for key experiments are also provided to guide researchers in the application of this technology.

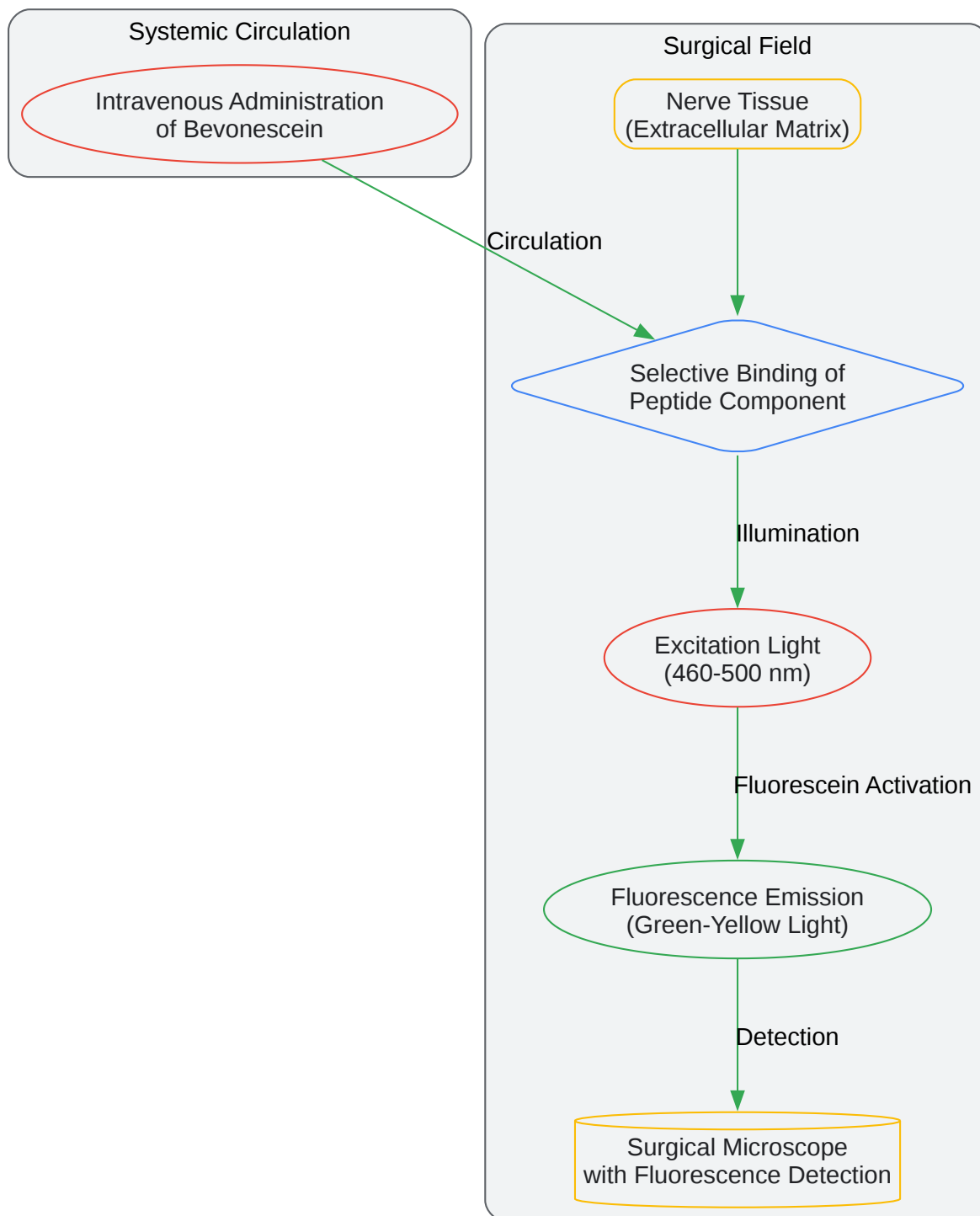
Mechanism of Action

Bevonescein's mechanism of action is based on the selective binding of its peptide component to the extracellular matrix of nerve tissue.[9][10] This binding is independent of the myelin sheath, which allows for the visualization of both myelinated and unmyelinated nerves, as well as degenerated nerve fibers.[2][10] Following intravenous administration, **Bevonescein**

circulates throughout the body and accumulates on nerve tissues.^[1] When the surgical field is illuminated with a light source emitting at the excitation wavelength of fluorescein (approximately 460-500 nm), the dye fluoresces, emitting a bright green-yellow light (approximately 540-690 nm) that delineates the nerves from surrounding tissues.^{[7][11]}

Signaling Pathway and Detection

The process of nerve visualization with **Bevonescein** involves a direct binding and fluorescence emission mechanism, rather than a complex intracellular signaling cascade.



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Caption: Bevonescsein's mechanism of nerve visualization.

Quantitative Data Summary

The optimal dose of **Bevonescein** for head and neck surgery was determined in a Phase 1 clinical trial (NCT04420689).[5][12] The following tables summarize the key quantitative data from this trial and a preclinical rodent study.

Table 1: Phase 1 Clinical Trial - Dose Escalation and Optimal Dose Determination[5][13]

Dose Cohort	Number of Patients (n)	Mean Signal-to-Background Ratio (SBR) \pm SD	Key Findings
100 mg	3	Not Reported	Sub-optimal fluorescence.
200 mg	3	Not Reported	Improved but still sub-optimal fluorescence.
400 mg	3	Not Reported	Further improvement in fluorescence.
500 mg	14	2.1 \pm 0.8	Identified as the optimal dose with significantly higher SBR compared to white light (1.3 \pm 0.2; p = 0.003).
600 mg	3	Not Reported	Higher background fluorescence observed.

Table 2: Pharmacokinetic and Safety Profile of Bevonescein (500 mg Dose)[1][5]

Parameter	Value
Half-life	29-72 minutes
Optimal Imaging Window	1-5 hours post-infusion
Renal Clearance	Within 12 hours
Dose-Limiting Toxicities	None reported
Adverse Events (possibly related)	One episode of vomiting

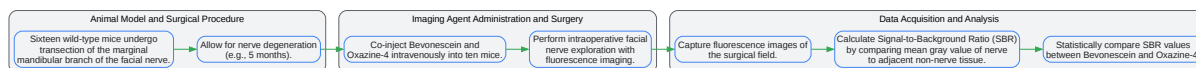
Table 3: Preclinical Study - Efficacy in a Rodent Model of Facial Nerve Transection[10]

Parameter	Bevonescein	Oxazine-4 (Myelin-binding dye)	p-value
Mean Signal-to-Background Ratio (SBR) ± SD	3.31 ± 1.11	1.27 ± 0.54	<0.001
Visualization of Degenerated Nerves	100% (20/20 nerves)	40% faintly perceptible (8/20 nerves)	N/A

Experimental Protocols

Protocol 1: Preclinical Evaluation of Bevonescein in a Rodent Model of Nerve Injury

This protocol is based on the methodology used to assess **Bevonescein's** efficacy in labeling degenerated nerves.[10]



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Caption: Workflow for preclinical evaluation of **Bevonescsein**.

1. Animal Model and Surgical Procedure:

- Sixteen wild-type mice are used for the study.
- Under general anesthesia, a surgical transection of the marginal mandibular branch of the facial nerve is performed on one side.
- The animals are allowed to recover and housed for a period of five months to allow for chronic nerve degeneration.[10]

2. Imaging Agent Administration and Intraoperative Imaging:

- Five months post-transection, ten of the mice are co-injected with **Bevonescsein** and a myelin-binding dye (e.g., Oxazine-4) via tail vein injection.[10]
- Following a predetermined circulation time (e.g., 1-5 hours), the animals are re-anesthetized, and the original surgical site is re-explored.
- Intraoperative fluorescence imaging is performed using a surgical microscope equipped with the appropriate filters for both **Bevonescsein** and the comparator dye.

3. Data Acquisition and Analysis:

- Fluorescence images of the exposed facial nerve and surrounding tissues are captured.

- The Signal-to-Background Ratio (SBR) is calculated by measuring the mean pixel intensity along the nerve and dividing it by the mean pixel intensity of the adjacent background tissue.
[10]
- Statistical analysis (e.g., t-test) is used to compare the SBR values obtained with **Bevonescein** and the comparator dye.

Protocol 2: Clinical Administration and Imaging of Bevonescein in Head and Neck Surgery

This protocol is based on the Phase 1 clinical trial (NCT04420689) for **Bevonescein** in patients undergoing head and neck surgery.[9][12][13]

1. Patient Selection:

- Inclusion Criteria:
 - Adults (≥ 18 years of age) with a head and neck neoplasm.[2][6]
 - Scheduled for primary surgical treatment via parotidectomy, thyroidectomy, or cervical neck dissection.[2][6]
 - Normal liver and kidney function.[6]
 - Life expectancy of at least 6 months.[6]
- Exclusion Criteria:
 - Prior radiation or chemotherapy for any head and neck neoplasm.[2][6]
 - Open surgery in the ipsilateral head and neck within the last year.[2][6]
 - History of fluorescein allergy.[2][6]
 - Pregnant or breastfeeding.[2][6]

2. **Bevonescein** Administration:

- A single dose of 500 mg of **Bevonescein** is administered via intravenous (IV) infusion.[1][5]
- The infusion is typically given 1-5 hours prior to the start of the surgical procedure.[1][12]

3. Intraoperative Fluorescence Imaging:

- The surgery is performed using a surgical microscope equipped with a fluorescence imaging module (e.g., Zeiss Tivato with Yellow 560 filter).[9][13]
- During the procedure, the surgeon can switch between standard white light and the fluorescence mode to visualize the nerves.
- Nerves labeled with **Bevonescein** will appear as bright green-yellow structures against a darker background.[7]

4. Data Collection and Assessment:

- The primary outcome is the safety and tolerability of **Bevonescein**.
- Secondary outcomes include the pharmacokinetics of the drug and the efficacy of nerve visualization.
- Surgeons can assess nerve conspicuity, the length of the visible nerve, and the delineation of nerve branching using a Likert scale.[9][13]
- The Signal-to-Background Ratio (SBR) can be calculated from captured images to provide an objective measure of fluorescence enhancement.[5]

Conclusion

Bevonescein has demonstrated a favorable safety profile and significant efficacy in enhancing intraoperative nerve visualization in head and neck surgery. The optimal dose of 500 mg, administered 1-5 hours before surgery, provides a high signal-to-background ratio, enabling surgeons to better identify and preserve critical nerve structures. The detailed protocols provided herein offer a framework for researchers and clinicians to further investigate and utilize this promising technology to improve surgical outcomes and patient safety.

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